molecular formula C16H19N3O4S B2370453 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034475-05-1

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No.: B2370453
CAS No.: 2034475-05-1
M. Wt: 349.41
InChI Key: BJCLLTDPFPVIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a methoxyphenylsulfonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenylsulfonyl group: This step involves sulfonylation reactions using reagents such as methoxybenzenesulfonyl chloride.

    Attachment of the pyrazine ring: The final step involves coupling the piperidine derivative with a pyrazine precursor under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine can be compared with other similar compounds, such as:

  • **1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
  • **1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)thiazole

These compounds share similar structural features but differ in the heterocyclic ring attached to the piperidine moiety. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrazine ring linked to a piperidine moiety, which is further functionalized with a methoxyphenylsulfonyl group. The unique combination of these functional groups suggests diverse chemical and biological properties, making it a promising candidate for various therapeutic applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Methoxyphenylsulfonyl Group : This step involves sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
  • Attachment of the Pyrazine Ring : The final step couples the piperidine derivative with a pyrazine precursor under controlled conditions.

These synthetic methods may be optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis or automated reaction monitoring .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL . The compound has also demonstrated bactericidal effects, inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various downstream effects that contribute to its therapeutic potential .

Case Studies

In one study focusing on hybrid molecules, derivatives similar to this compound were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting that the structural modifications could be pivotal in developing new therapeutic agents .

Comparative Analysis

To better understand the significance of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesNotable Activity
1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidinePyrimidine ringAntimicrobial
1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)thiazoleThiazole ringAnticancer

These compounds share similar structural elements but differ in their heterocyclic components, which can influence their biological activities .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies could focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic Studies : To elucidate the specific molecular pathways involved in its action.
  • Structural Modifications : To optimize its efficacy and reduce potential side effects.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-14-6-2-3-7-15(14)24(20,21)19-10-4-5-13(12-19)23-16-11-17-8-9-18-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCLLTDPFPVIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.